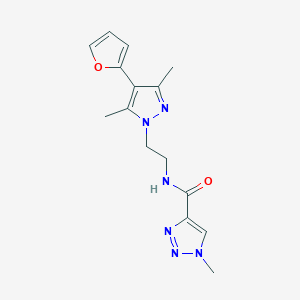

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and methyl groups, linked via an ethyl chain to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. This structural architecture positions it within a class of bioactive molecules where pyrazole and triazole hybrids are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-10-14(13-5-4-8-23-13)11(2)21(18-10)7-6-16-15(22)12-9-20(3)19-17-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYAPLFTPHYSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN(N=N2)C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of furan-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide.

Alkylation: The pyrazole derivative is then alkylated using 2-bromoethylamine to introduce the ethyl linker.

Triazole Formation: The next step involves the formation of the 1-methyl-1H-1,2,3-triazole ring

Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can significantly streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The pyrazole and triazole rings are relatively stable, but selective reduction of the carboxamide group to an amine is possible under mild conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group on the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are suitable.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Its heterocyclic rings are common motifs in bioactive molecules, indicating possible applications in drug discovery.

Medicine

In medicinal chemistry, N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be explored for its anti-inflammatory, antimicrobial, or anticancer properties. The presence of the triazole ring is particularly significant, as triazoles are known for their antifungal activity.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of polymers with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The triazole and pyrazole rings might interact with enzyme active sites or receptor binding pockets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues include:

Key Observations :

- Substituent Effects: The target compound’s 3,5-dimethylpyrazole and 1-methyltriazole contrast with analogues featuring bulkier aryl (e.g., phenyl, chlorophenyl) or sulfonamide groups .

- Linker Modifications : The ethyl linker in the target compound is retained in analogues , but its length or rigidity may vary in other derivatives, affecting conformational flexibility .

- Heterocyclic Core : Replacing pyrazole with imidazo-pyrazole (as in ) introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions.

Analytical Characterization

- Spectroscopy: $ ^1 \text{H-NMR} $ and $ ^13 \text{C-NMR} $ (as in ) would confirm the target compound’s structure, with furan protons (~6.3–7.4 ppm) and triazole carboxamide carbonyls (~165–170 ppm) as diagnostic signals.

Biologische Aktivität

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving nucleophilic substitution reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry (MS), and elemental analysis were employed to confirm the structure of the compound. The synthesis typically yields high purity compounds suitable for biological evaluations .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. It demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) .

- Mechanism of Action : The mechanism is believed to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

2. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response .

3. Antimicrobial Activity

The biological activity extends to antimicrobial effects:

- Bacterial Strains Tested : The compound was evaluated against several bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings and Case Studies

| Activity | Cell Lines/Organisms | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF7 | 3.79 µM |

| SF-268 | 12.50 µM | |

| NCI-H460 | 42.30 µM | |

| Anti-inflammatory | Cytokine Production | Significant Inhibition |

| Antimicrobial | Various Bacterial Strains | MIC comparable to standards |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of furan-2-yl and pyrazole precursors, followed by alkylation and carboxamide coupling. Key steps include:

- Intermediate purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

- Purity optimization : Recrystallization from ethanol/water mixtures (3:1 v/v) improves crystallinity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Table :

| Intermediate | Retention Time (HPLC) | Purity (%) |

|---|---|---|

| Pyrazole-ethyl precursor | 8.2 min | 95.3 |

| Triazole-carboxamide | 10.5 min | 98.7 |

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. For refinement, use SHELXL (version 2018+) with the following parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 295 K.

- Refinement strategy : Full-matrix least-squares on F², anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factor convergence (target < 0.05) and mean σ(C–C) bond length deviation (<0.004 Å) .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

- Methodology :

- Stability assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.

- Analysis : Use LC-MS to detect degradation products. NMR (¹H/¹³C) identifies structural changes, focusing on furan ring integrity and triazole proton signals .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict this compound’s reactivity and biological target interactions?

- Methodology :

- Quantum calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights.

- Docking studies : Employ AutoDock Vina with protein targets (e.g., kinases) using a grid box centered on the active site. Validate binding poses with MD simulations (NAMD, 100 ns) .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields for analogs of this compound?

- Methodology : Apply statistical design of experiments (DoE) :

- Factors : Catalyst loading, temperature, solvent polarity.

- Response surface modeling : Central composite design (CCD) identifies optimal conditions. For example, a 2³ factorial design reduces required experiments from 27 to 15 .

- Case Study :

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 60°C | 100°C |

| Catalyst | 5 mol% | 15 mol% |

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodology :

- NMR-XRD alignment : Compare experimental NMR shifts with GIAO-calculated shifts (using XRD coordinates). Discrepancies >0.5 ppm suggest dynamic effects (e.g., rotameric states).

- VT-NMR : Variable-temperature NMR (25–80°C) detects conformational changes .

Q. What strategies are effective in elucidating the mechanism of furan ring functionalization during synthesis?

- Methodology :

- Isotopic labeling : Use ¹³C-labeled furan precursors to track incorporation via LC-MS/MS.

- Kinetic profiling : Monitor reaction intermediates by time-resolved FTIR (e.g., C=O stretch at 1680 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Re-evaluate force fields : Compare AMBER vs. CHARMM parameters in docking simulations.

- Experimental validation : Use SPR (surface plasmon resonance) to measure binding affinity (KD). Adjust computational hydration models if ΔG predictions deviate >2 kcal/mol .

Comparative Studies

Q. How does the substitution pattern on the pyrazole ring influence this compound’s physicochemical properties compared to analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.